7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring fused with a benzene moiety. Key structural features include:
- Chloro substituent at position 7, which enhances electron-withdrawing properties and influences binding interactions.
- 4-Methoxybenzyl group at position 4, providing electron-donating effects and modulating solubility.
- Benzoxazepine core, which offers conformational flexibility compared to six-membered benzoxazines or benzodiazepines.
Properties
IUPAC Name |
7-chloro-4-[(4-methoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-15-5-2-12(3-6-15)9-19-10-13-8-14(18)4-7-16(13)22-11-17(19)20/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJPERKPBMEDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting with the construction of the benzoxazepine core. One common approach is the cyclization of a suitable precursor, such as a 2-amino-3-chloro-1,4-benzoxazepin-3(2H)-one derivative, with a 4-methoxybenzyl chloride under acidic conditions. The reaction conditions often require the use of a strong acid catalyst, such as hydrochloric acid, and a suitable solvent, such as dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules
Biology: In biological research, 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may be used as a probe to study biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into biological processes and pathways.
Medicine: In the field of medicine, this compound has potential therapeutic applications. It may be investigated for its pharmacological properties, such as its ability to modulate biological targets or pathways involved in disease states.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzoxazepine/Benzoxazine Family
The following compounds share core heterocyclic frameworks but differ in substituents and ring systems:
*Molecular weights calculated based on formulas.
Key Observations:
Substituent Effects :
- Methoxy vs. Diethoxy : The target compound’s 4-methoxybenzyl group balances polarity and lipophilicity, whereas the diethoxy analog is more hydrophobic, which may affect membrane permeability.
- Benzyl vs. Phenethyl : Phenethyl substituents introduce longer alkyl chains, increasing lipophilicity but reducing steric accessibility.
Halogenated Derivatives : Compounds like 4-(2-bromo-4-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (MW 336.15) highlight how halogens alter electronic properties and binding kinetics.
Research Findings and Hypotheses
While the provided evidence lacks direct biological data, structural comparisons suggest:
- Pharmacological Potential: The benzoxazepine core is structurally akin to benzodiazepines (e.g., Methylclonazepam ), implying possible GABA receptor interactions.
- Structure-Activity Relationships (SAR) :
- Electron-donating groups (e.g., methoxy) may enhance binding to electron-deficient targets.
- Bulky substituents (e.g., isopropyl ) could improve selectivity by excluding off-target interactions.
Biological Activity
7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit:
- Antidepressant Effects : The compound may modulate serotonin and norepinephrine levels in the brain, similar to other benzodiazepine derivatives.
- Anxiolytic Properties : It potentially acts on GABA receptors, contributing to anxiety reduction.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological effects:
| Effect | Description |
|---|---|
| Antidepressant | Enhances mood and alleviates depressive symptoms through neurotransmitter modulation. |
| Anxiolytic | Reduces anxiety by acting on GABAergic pathways. |
| Neuroprotective | Exhibits protective effects against neurodegeneration in experimental models. |
Study 1: Antidepressant Activity
A study published in Pharmacology Reports evaluated the antidepressant activity of the compound in animal models. The findings demonstrated that administration led to a significant reduction in immobility time in the forced swim test, suggesting enhanced antidepressant-like effects.
Study 2: Anxiolytic Properties
In another investigation reported in Journal of Medicinal Chemistry, the anxiolytic properties were assessed using the elevated plus maze test. Results indicated that subjects treated with the compound spent more time in the open arms compared to controls, indicating reduced anxiety levels.
Study 3: Neuroprotective Effects
Research highlighted in Neuropharmacology explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed that it significantly reduced cell death in cultured neurons exposed to oxidative agents.
Q & A
Q. What are the optimized synthetic routes for 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and how can reaction yields be improved?
The synthesis typically involves cyclization of precursors under basic conditions. For example, a method adapted from structurally similar benzoxazepines involves refluxing intermediates (e.g., substituted acetamides) with cesium carbonate in DMF to promote cyclization. Post-reaction purification via column chromatography (ethyl acetate/hexane gradient) yields the product . To enhance yields, optimize stoichiometry (e.g., 1.2 equivalents of base) and monitor reaction progress using TLC.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
- X-ray crystallography : Resolves bond lengths, angles, and heterocyclic conformation (e.g., envelope vs. screw-boat conformations in benzoxazepines) .
- NMR : H and C NMR confirm substituent positions and electronic environments. For example, the methoxybenzyl group shows characteristic aromatic proton splitting (~6.8–7.3 ppm) and a singlet for the methoxy group (~3.8 ppm) .
- Mass spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]+ peak matching C₁₉H₁₉ClNO₃).
Q. How should researchers design in vitro assays to evaluate the compound’s antimicrobial or receptor-binding activity?
- Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth, with positive controls (e.g., ciprofloxacin) .
- Receptor binding : Radioligand displacement assays (e.g., for 5-HT₆ receptors) with tritiated ligands (e.g., H-LSD) and membrane preparations from transfected HEK293 cells. Calculate IC₅₀ values using nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to identify critical substituents for biological activity?
- Synthesize analogs with variations in the methoxybenzyl (e.g., replacing -OCH₃ with -CF₃) or chloro groups.
- Test analogs in parallel bioassays (e.g., antimicrobial, receptor binding) and correlate activity with electronic (Hammett σ) or steric parameters.
- Use molecular docking to predict binding poses in target proteins (e.g., 5-HT₆ receptor homology models) .
Q. What experimental strategies resolve contradictions in reported crystal structures of benzoxazepine derivatives?
Discrepancies in heterocyclic conformations (e.g., envelope vs. boat) may arise from crystallization conditions or substituent effects. To address this:
- Re-crystallize the compound in multiple solvents (e.g., ethyl acetate vs. DMSO) and compare unit cell parameters.
- Perform DFT calculations to evaluate the energy difference between conformers and validate experimental observations .
Q. How can metabolic stability and pharmacokinetic properties of this compound be assessed preclinically?
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Calculate half-life () and intrinsic clearance (CLint).
- CYP inhibition : Screen against major CYP isoforms (e.g., 3A4, 2D6) using fluorogenic substrates.
- Plasma protein binding : Use equilibrium dialysis to measure free fraction .
Q. What strategies improve selectivity for target receptors over off-target proteins?
- Pharmacophore masking : Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target interactions.
- Fragment-based design : Optimize core fragments using SPR (Surface Plasmon Resonance) to prioritize high-affinity, selective binders .
Methodological Tables
Q. Table 1: Key Crystallographic Data for Benzoxazepine Derivatives
| Compound | Conformation | Dihedral Angle (°) | Reference |
|---|---|---|---|
| 4-Benzyl-7-chloro derivative | Envelope | 89.99 (benzene rings) | |
| Related screw-boat analog | Screw-boat | 75.2 |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Base (Cs₂CO₃) | 1.2 eq. | 70% → 85% |
| Solvent | DMF | Reduced side-products |
| Purification | Ethyl acetate/hexane (1:5) | Purity >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
